![molecular formula C9H5BrClF3N2O2 B14184213 (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride CAS No. 930775-33-0](/img/structure/B14184213.png)
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride is a synthetic organic compound characterized by the presence of bromomethyl, nitrophenyl, and trifluoroethanimidoyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride typically involves multi-step organic reactions. One common route includes the bromination of a nitrophenyl precursor followed by the introduction of the trifluoroethanimidoyl chloride group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Reduction Reactions: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts. Reactions are usually conducted under atmospheric or elevated pressures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group results in the corresponding amine.
Wissenschaftliche Forschungsanwendungen
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.
Materials Science: It may be utilized in the design and fabrication of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the nitrophenyl and trifluoroethanimidoyl chloride groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in other functional groups and overall structure.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that may share some reactivity but differ in other substituents.
Trifluoroethanimidoyl chloride derivatives: Compounds with trifluoroethanimidoyl chloride groups that may have different substituents on the aromatic ring.
Uniqueness
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by other similar compounds. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical transformations, while the trifluoroethanimidoyl chloride group enhances its stability and reactivity.
Eigenschaften
CAS-Nummer |
930775-33-0 |
|---|---|
Molekularformel |
C9H5BrClF3N2O2 |
Molekulargewicht |
345.50 g/mol |
IUPAC-Name |
N-[2-(bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5BrClF3N2O2/c10-4-5-3-6(16(17)18)1-2-7(5)15-8(11)9(12,13)14/h1-3H,4H2 |
InChI-Schlüssel |
CVMSKHBYGZFPNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


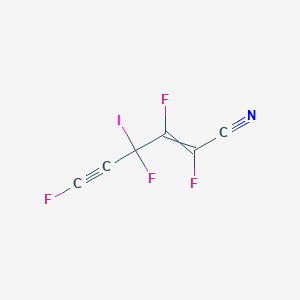
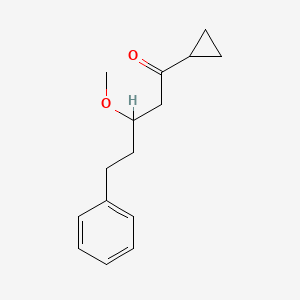
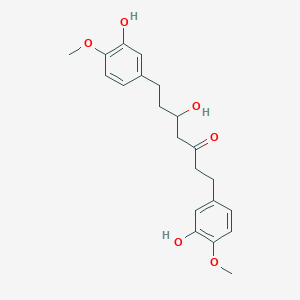
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)

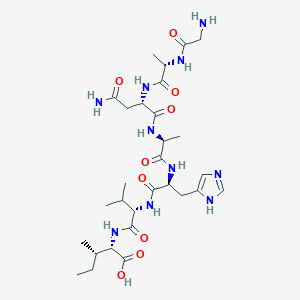
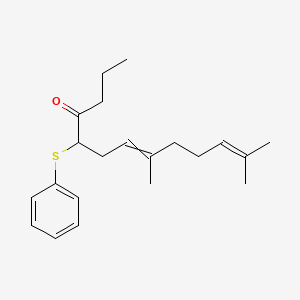
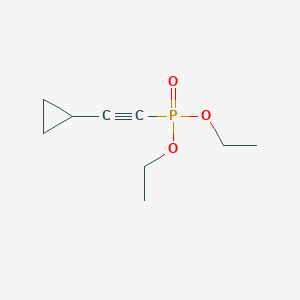



![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
